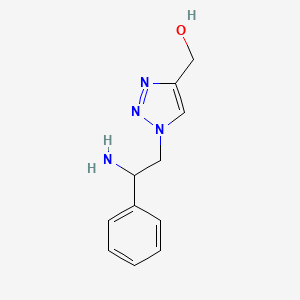

(1-(2-amino-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methanol

Description

“(1-(2-Amino-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methanol” is a triazole-based compound featuring a hydroxymethyl group at the 4-position of the triazole ring and a 2-amino-2-phenylethyl substituent at the 1-position. The hydroxymethyl group enhances hydrophilicity, while the aromatic and amino groups may influence biological interactions, such as targeting enzymes or receptors .

Properties

IUPAC Name |

[1-(2-amino-2-phenylethyl)triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c12-11(9-4-2-1-3-5-9)7-15-6-10(8-16)13-14-15/h1-6,11,16H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABXGXPCGSEDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(2-amino-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Research indicates that this compound can be synthesized through various methods including click chemistry, which is favored for its efficiency and specificity in forming triazole linkages.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial activity. For instance, derivatives of this compound have shown efficacy against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Activity (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The triazole ring has been associated with anticancer activity through various mechanisms such as inhibition of cell proliferation and induction of apoptosis. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by modulating key signaling pathways.

Case Study:

A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 breast cancer cells compared to untreated controls. The IC50 value was determined to be approximately 20 µM, indicating potent activity.

Neuroprotective Effects

Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. Research has indicated that this compound can protect neuronal cells from oxidative stress-induced damage.

Mechanism:

This protective effect is hypothesized to be mediated through the upregulation of antioxidant enzymes and inhibition of apoptotic pathways.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural characteristics. Modifications at the phenethyl group or the triazole nitrogen can significantly alter their potency and selectivity.

Comparison with Similar Compounds

Key Structural Differences :

- Aminoethyl vs.

- Hydrophilicity: The hydroxymethyl group (common to all analogs) increases water solubility, but the aminoethyl group may further improve it via protonation at physiological pH.

Physicochemical Properties

- Solubility: Aminoethyl derivatives are expected to exhibit higher aqueous solubility than halogenated or alkylated analogs due to the amine’s protonation capability. For example, chlorophenyl analogs show lower solubility in polar solvents .

- Stability: Halogenated derivatives (e.g., Cl, Br, F) demonstrate enhanced thermal and oxidative stability compared to non-halogenated compounds .

Data Tables

Table 1: Comparative Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.